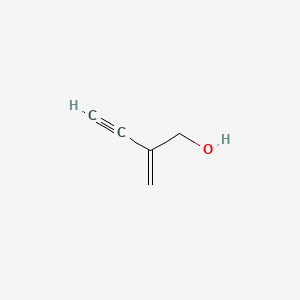

2-Methylene-3-butyn-1-ol

Beschreibung

Significance of Alkynyl Alcohols in Synthetic Design

Alkynyl alcohols are a class of organic compounds that possess both an alkyne (carbon-carbon triple bond) and an alcohol (hydroxyl group) functionality. This dual reactivity makes them exceptionally valuable building blocks in modern organic synthesis. The alkyne unit can participate in a wide array of transformations, including addition reactions, cross-coupling reactions, and cycloadditions, allowing for the construction of complex molecular architectures. mdpi.com Meanwhile, the hydroxyl group can be involved in oxidations, substitutions, or serve as a directing group to influence the stereochemical outcome of nearby reactions.

The strategic placement of the alkyne and alcohol groups within a molecule allows for intricate synthetic planning. For instance, propargylic alcohols, where the hydroxyl group is on a carbon adjacent to the alkyne, are particularly important intermediates. They can be readily accessed and their reactivity can be finely tuned. rsc.org Alkynyl alcohols are precursors to a diverse range of compounds, including heterocycles, natural products, and pharmaceuticals. ontosight.airsc.org The development of catalytic methods, such as palladium-catalyzed isomerizations, has further expanded the utility of alkynyl alcohols by enabling their conversion into other valuable functional groups like α,β-unsaturated aldehydes. nih.govacs.orgresearchgate.net

Structural Characteristics of 2-Methylene-3-butyn-1-ol (General Classification within Alkynyl Alcohols)

This compound is a specific type of alkynyl alcohol with the chemical formula C₅H₆O. It is structurally unique due to the presence of a terminal alkyne, a primary alcohol, and a methylene (B1212753) (C=CH₂) group conjugated with the alkyne. This arrangement of functional groups imparts distinct chemical properties to the molecule. It is classified as a primary, terminal alkynyl alcohol. The presence of the methylene group adjacent to the alkyne makes it a conjugated enyne alcohol system.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₅H₆O |

| Molecular Weight | 82.10 g/mol |

| IUPAC Name | 2-methylidenebut-3-yn-1-ol |

| CAS Number | 84100-18-5 |

| LogP | 0.623 |

Data sourced from reference

The molecule's structure allows for a variety of chemical transformations. The terminal alkyne can undergo reactions typical of acetylenes, while the primary alcohol can be oxidized or used in esterification and etherification reactions. The conjugated system of the double and triple bond provides a platform for various addition and cycloaddition reactions.

Overview of Research Trajectories for Alkynyl Alcohols and Their Methylene Analogs

Current research involving alkynyl alcohols is multifaceted, with significant efforts directed towards the development of novel catalytic systems to enhance their synthetic utility. A major research trajectory is the exploration of remote functionalization reactions, where a functional group at one end of a molecule induces a reaction at a distant site. nih.govacs.orgresearchgate.net For example, palladium-catalyzed isomerization of long-chain alkynyl alcohols to produce α,β-unsaturated aldehydes is a testament to this approach. nih.govacs.orgresearchgate.net

The synthesis of complex molecules, including natural products and pharmacologically active compounds, remains a central theme. ontosight.airsc.org Alkynyl alcohols serve as key intermediates in these synthetic pathways. ontosight.ai For instance, they are used in the synthesis of heterocyclic compounds like furanones and as building blocks for pharmaceuticals.

Furthermore, there is growing interest in the development of more efficient and atom-economical methods for the synthesis of alkynyl alcohols themselves and their subsequent transformations. rsc.orgnih.gov This includes the use of flow photochemistry for deoxygenative alkynylation of alcohols. nih.gov Research into methylene-containing analogs, like this compound, focuses on harnessing the unique reactivity of the conjugated enyne system for applications in polymer chemistry and the synthesis of complex carbocyclic and heterocyclic frameworks.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

84100-18-5 |

|---|---|

Molekularformel |

C5H6O |

Molekulargewicht |

82.10 g/mol |

IUPAC-Name |

2-methylidenebut-3-yn-1-ol |

InChI |

InChI=1S/C5H6O/c1-3-5(2)4-6/h1,6H,2,4H2 |

InChI-Schlüssel |

YRYSPWUYQBDGOD-UHFFFAOYSA-N |

Kanonische SMILES |

C=C(CO)C#C |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for 2 Methylene 3 Butyn 1 Ol

Established Synthetic Routes

The construction of the 2-methylene-3-butyn-1-ol framework can be approached through several fundamental carbon-carbon bond-forming reactions. These routes primarily involve the nucleophilic addition of a three-carbon propargyl or allenyl unit to a one-carbon electrophile, typically formaldehyde (B43269) or a synthetic equivalent.

The reaction between a terminal alkyne, such as propargyl alcohol, and an aldehyde like formaldehyde is a common strategy for producing alkynyl alcohols. This transformation, often referred to as ethynylation, typically requires activation of the alkyne with a base to form a nucleophilic acetylide, which then attacks the electrophilic carbonyl carbon.

However, in the case of propargyl alcohol, this reaction is complicated by the potential for isomerization. While the reaction of acetylene (B1199291) with formaldehyde is a well-established industrial process for producing propargyl alcohol and 1,4-butynediol, using propargyl alcohol itself as the starting alkyne presents regioselectivity challenges. kyoto-u.ac.jpgoogle.comrsc.org The reaction can proceed via two main pathways, leading to the desired product or its more stable isomer, buta-2,3-dien-1-ol. The specific product obtained is highly dependent on the catalyst and reaction conditions employed. For instance, copper-catalyzed reactions of propargyl alcohol with paraformaldehyde often favor the formation of the allenic alcohol isomer. The synthesis of this compound via this route requires conditions that kinetically favor the attack of the terminal acetylide without subsequent rearrangement, a process not widely documented.

A more regiochemically controlled approach involves the use of a pre-formed organometallic reagent. The Grignard reaction, involving the addition of an organomagnesium halide to a carbonyl compound, is a classic and reliable method for alcohol synthesis. quora.comdoubtnut.com The reaction of a Grignard reagent with formaldehyde specifically yields a primary alcohol after acidic workup. quora.com

To synthesize this compound, the required nucleophile is the propargyl Grignard reagent, propargyl magnesium bromide. This reagent is prepared from the reaction of propargyl bromide with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). chemspider.com A critical aspect of this synthesis is the management of the Schlenk equilibrium, through which the propargyl Grignard reagent can rearrange into isomeric allenyl and internal acetylenic organometallic species. This rearrangement is temperature-dependent. To prevent the formation of undesired byproducts, the Grignard reagent must be prepared and reacted at low temperatures, typically between -20°C and -10°C. chemspider.com

The reaction proceeds by the nucleophilic addition of the propargyl Grignard reagent to formaldehyde. The subsequent hydrolysis of the resulting magnesium alkoxide intermediate yields the final product, this compound. Maintaining low temperatures throughout the addition and reaction sequence is crucial to ensure high selectivity for the desired terminal alkyne product. chemspider.com Yields for Grignard additions of this type are typically in the range of 50-70% when conditions are carefully controlled. chemspider.com

Methodological Refinements and Optimization Strategies

Optimizing the synthesis of this compound centers on maximizing the yield of the desired isomer while minimizing the formation of byproducts. This requires careful control over various reaction parameters that influence the kinetics and thermodynamics of the reaction pathways.

The yield and selectivity of propargylic alcohol syntheses are profoundly influenced by several key factors, including temperature, solvent, catalyst, and the nature of the reactants and any additives.

Temperature: As highlighted in the Grignard-based synthesis (Section 2.1.2), temperature is arguably the most critical parameter for controlling the regioselectivity. The propargyl Grignard reagent exists in equilibrium with its allenyl isomer. At higher temperatures, this equilibrium shifts, leading to a mixture of products upon reaction with an electrophile. chemspider.com Low-temperature conditions favor the kinetic product, which is the desired terminal alkyne.

Solvent and Additives: The choice of solvent can affect the solubility of reactants and the stability of intermediates. In Grignard reactions, coordinating solvents like THF are essential for stabilizing the organomagnesium species. In other propargylic substitution reactions, solvent polarity has been shown to impact reaction rates and selectivity. wustl.edu Furthermore, the addition of Lewis acids or other additives can enhance product yields. For instance, in some propargylation reactions, additives like Bu₄NPF₆ can increase the Lewis acidity of the catalyst, thereby improving the yield. wustl.edu

Catalyst and Base: In reactions involving the activation of a terminal alkyne, the choice of metal catalyst and base is crucial. Different copper salts, for example, exhibit varying levels of effectiveness in propargylic amination reactions, a related transformation. wustl.edu The strength of the base used can also have a significant impact; stronger bases may decrease both yield and selectivity in certain contexts. wustl.edu

| Reaction Temperature (°C) | Desired Product Yield (%) | Rearranged Product Yield (%) | Selectivity (Desired:Rearranged) |

|---|---|---|---|

| 25 | 45 | 55 | 1:1.2 |

| 0 | 70 | 30 | 2.3:1 |

| -20 | 85 | 15 | 5.7:1 |

| -78 | >95 | <5 | >19:1 |

This table presents representative data illustrating the general principle of temperature's effect on the selectivity of propargyl Grignard reactions. Actual values may vary based on specific substrates and conditions.

While this compound is an achiral molecule, the synthetic methodologies used to prepare it can be conceptually extended to stereoselective and enantioselective syntheses. If formaldehyde were replaced with a prochiral aldehyde (e.g., acetaldehyde), the product would be a chiral propargylic alcohol. The field of asymmetric synthesis has developed powerful methods to control the stereochemical outcome of such reactions.

The core principle involves the use of a chiral environment to favor the formation of one enantiomer over the other. This is typically achieved by employing a chiral ligand that coordinates to a metal catalyst, or by using a chiral auxiliary or organocatalyst.

One of the most successful strategies for the enantioselective addition of terminal alkynes to aldehydes involves the use of a zinc triflate [Zn(OTf)₂] catalyst in conjunction with a chiral amino alcohol ligand, such as (+)-N-methylephedrine. organic-chemistry.orgacs.org In this system, it is proposed that the zinc metal, the chiral ligand, the deprotonated alkyne (acetylide), and the aldehyde form a well-organized transition state. The chiral ligand directs the acetylide to attack one specific face (Re or Si) of the aldehyde carbonyl, leading to the preferential formation of one enantiomer of the resulting propargylic alcohol. This method is operationally simple and can achieve high yields and excellent enantioselectivities (up to 99% ee). wustl.eduorganic-chemistry.org

Other catalytic systems, such as those based on copper(I) with chiral bisphosphine ligands, have also been developed for this purpose. acs.org The effectiveness of these systems often depends on the precise structure of the chiral ligand and its ability to create a discriminating steric and electronic environment around the reactive center.

| Catalyst System | Chiral Ligand | Aldehyde Substrate | Alkyne Substrate | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| Zn(OTf)₂ / Et₃N | (+)-N-Methylephedrine | Benzaldehyde | Phenylacetylene | 99% |

| Zn(OTf)₂ / Et₃N | (+)-N-Methylephedrine | Cyclohexanecarboxaldehyde | 1-Hexyne | 97% |

| Cu(O-t-Bu) | (R,R)-Ph-TRAP | Benzaldehyde | Phenylacetylene | ~70% |

| In situ generated Zinc Alkynylide | (1R,2S)-N,N-Dibutylnorephedrine | Isobutyraldehyde | 1-Octyne | 91% |

This table presents example data from the literature for the enantioselective addition of various alkynes to different aldehydes to illustrate the conceptual framework. organic-chemistry.orgacs.org

Green Chemistry Principles in this compound Synthesis

While specific research detailing the application of green chemistry principles directly to the synthesis of this compound is not extensively documented in publicly available literature, valuable insights can be drawn from analogous syntheses of structurally similar compounds, such as 2-methyl-3-butyn-2-ol (B105114). Methodologies employed for these related compounds provide a foundational understanding of potential green strategies for this compound.

One notable example in the synthesis of a related compound involves the use of liquid ammonia (B1221849) as a solvent. A patented process for the preparation of 2-methyl-3-butyn-2-ol highlights a method where acetylene is dissolved in liquid ammonia to react with acetone. A significant green aspect of this process is the recovery and recycling of the ammonia solvent. After the initial reaction, the ammonia is flashed off from the reaction mixture and can be collected and reused in subsequent batches, thereby reducing solvent waste and consumption.

Furthermore, in the purification stages of related compounds like 2-methyl-3-buten-2-ol (B93329), which can be derived from 2-methyl-3-butyn-2-ol, solvent recycling has been demonstrated. A US patent describes a process where a water-immiscible organic solvent is used for extraction. Following the separation of the aqueous phase, the organic solvent is removed by distillation and can be recycled to extract subsequent batches. This practice not only conserves the solvent but also minimizes the environmental footprint of the purification process.

These examples from closely related syntheses underscore the potential for applying similar solvent recycling strategies to the production of this compound. The choice of solvent is critical, and the ability to efficiently recover and reuse it is a key tenet of green chemistry.

In the realm of catalysis, the development of recoverable and reusable catalysts is paramount for sustainable chemical production. While specific catalyst recovery methods for this compound synthesis are not detailed in the available literature, the broader field of alkyne functionalization offers numerous examples of recyclable catalytic systems. These include catalysts supported on various materials that facilitate easy separation from the reaction mixture, allowing for their reuse over multiple cycles. The application of such catalyst systems to the synthesis of this compound would represent a significant step forward in its sustainable production.

The table below summarizes hypothetical green chemistry approaches for the synthesis of this compound, based on established principles and analogous chemical processes.

| Green Chemistry Principle | Application in this compound Synthesis | Potential Benefits |

| Solvent Recycling | Utilization of solvents with favorable boiling points for easy removal by distillation and subsequent reuse. Implementation of extraction protocols that allow for the recovery of the organic solvent. | Reduction in solvent consumption and waste generation. Lowered operational costs. |

| Catalyst Recovery | Employment of heterogeneous catalysts or catalysts immobilized on solid supports that can be filtered or centrifuged for recovery and reuse. | Minimized contamination of the final product with catalyst residues. Reduced demand for precious metal catalysts. |

Further research and development are necessary to tailor these green chemistry principles specifically to the synthesis of this compound. The adoption of such methodologies will be instrumental in advancing the sustainable production of this important chemical compound.

Spectroscopic Data for this compound Remains Elusive in Public Domain

Searches for ¹H-NMR, ¹³C-NMR, FT-IR, and Raman spectra, as well as advanced 2D NMR data (COSY, HSQC, HMBC) specific to this compound, did not yield concrete experimental results. The available information predominantly pertains to structurally related isomers and derivatives, such as 2-Methyl-3-butyn-2-ol and 2-Methyl-3-buten-1-ol, which possess different chemical structures and, therefore, exhibit distinct spectroscopic properties.

The lack of accessible data prevents the creation of the requested detailed analysis and data tables for the following sections:

Sophisticated Spectroscopic Elucidation of 2 Methylene 3 Butyn 1 Ol and Its Derivatives

Vibrational Spectroscopy:Similarly, the identification of functional groups and complementary vibrational modes through FT-IR and Raman spectroscopy is contingent on the availability of experimental spectra for 2-Methylene-3-butyn-1-ol.

It is possible that spectroscopic data for this compound exists in proprietary databases or has been synthesized and characterized in research that is not yet publicly indexed. However, based on the currently accessible information, a sophisticated spectroscopic elucidation of this compound cannot be constructed.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides valuable information about the molecular weight and elemental composition of a compound, and its fragmentation patterns can help elucidate the molecular structure.

In Electron Ionization (EI) mass spectrometry, a molecule is bombarded with high-energy electrons, causing the ejection of an electron to form a molecular ion (M+•). chemguide.co.uk This molecular ion is often energetically unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments and neutral radicals. The pattern of these fragments provides a "fingerprint" that is invaluable for structural determination. chemguide.co.uklibretexts.org

For this compound (C₅H₆O, molecular weight: 82.1 g/mol ), the molecular ion peak at m/z 82 is expected. Due to the presence of alcohol and unsaturated functionalities, several characteristic fragmentation pathways can be predicted. Alcohols often undergo alpha-cleavage, which is the breaking of a bond adjacent to the oxygen atom. libretexts.orgyoutube.com For this primary alcohol, this would involve the loss of a hydrogen radical to form a fragment at m/z 81 or, more significantly, the cleavage of the C1-C2 bond to lose the •CH₂OH group (31 amu), although the charge is more likely to remain on the larger hydrocarbon fragment. A very common fragmentation for primary alcohols is the formation of the [CH₂OH]⁺ ion at m/z 31. libretexts.orgwhitman.edu

Another typical fragmentation for alcohols is the loss of a water molecule (18 amu), which would lead to a peak at m/z 64 (M-18). libretexts.org The presence of the alkyne group allows for cleavage of the propargylic bond (C2-C3), which can lead to various resonance-stabilized fragments.

A summary of predicted key fragments for this compound in EI-MS is presented below.

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

| 82 | [C₅H₆O]⁺• | Molecular Ion (M⁺•) |

| 81 | [C₅H₅O]⁺ | Loss of •H |

| 67 | [C₅H₃]⁺ | Loss of •OH and H₂ |

| 64 | [C₅H₄]⁺• | Loss of H₂O |

| 53 | [C₄H₅]⁺ | Loss of •CH₂OH |

| 51 | [C₄H₃]⁺ | Loss of H₂O and •CH₃ |

| 39 | [C₃H₃]⁺ | Propargyl cation |

| 31 | [CH₃O]⁺ | Alpha-cleavage [CH₂OH]⁺ |

X-ray Crystallography for Solid-State Structural Determination (Applicable for Crystalline Derivatives or Complexes)

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. It provides definitive information on bond lengths, bond angles, and stereochemistry. Since this compound is a liquid at room temperature, it is not directly amenable to single-crystal X-ray diffraction analysis. However, the structure of solid, crystalline derivatives or metal complexes of this or related molecules can be determined using this method.

For instance, the crystal structure of a related compound, 2-methyl-4-(pyridin-3-yl)but-3-yn-2-ol, has been successfully elucidated. researchgate.net This demonstrates that functionalization of the alkyne group can lead to crystalline materials suitable for X-ray analysis. Such studies on derivatives provide critical insights into the molecular geometry, intermolecular interactions (like hydrogen bonding from the hydroxyl group), and crystal packing, which are influenced by the core alkynol structure. researchgate.net

Additionally, alkynes are known to form stable complexes with transition metals. A complex of the isomeric 2-methyl-3-butyn-2-ol (B105114) with dicobalt octacarbonyl, Co₂(CO)₆(mbo), has been synthesized and characterized, with related structures being determined by X-ray analysis. researchgate.net These studies are crucial for understanding the coordination chemistry of such ligands and for the development of new catalysts and materials.

Below is a table summarizing the crystallographic data for a crystalline derivative of a related alkynol, illustrating the type of data obtained from such an analysis.

Table: Crystallographic Data for 2-methyl-4-(pyridin-3-yl)but-3-yn-2-ol researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₁₁NO |

| Crystal System | Monoclinic |

| Space Group | P2(1)/c |

| a (Å) | 5.901(2) |

| b (Å) | 13.380(4) |

| c (Å) | 11.537(3) |

| β (°) | 95.760(5) |

| Volume (ų) | 906.3 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions (Relevant for Conjugated Derivatives)

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org This technique is particularly informative for compounds containing conjugated systems—alternating single and multiple bonds. youtube.comyoutube.com

The this compound molecule contains a conjugated 1,3-enyne system (a C=C double bond conjugated with a C≡C triple bond). This conjugation results in delocalized π-orbitals. The most important electronic transition for such systems that is observable by UV-Vis spectroscopy is the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.org For conjugated systems, this is typically a π → π* transition.

The presence of conjugation decreases the energy gap between the HOMO and LUMO compared to isolated double or triple bonds. youtube.com According to the relationship E = hc/λ, a lower energy gap (ΔE) corresponds to absorption at a longer wavelength (λmax). Therefore, this compound is expected to absorb UV radiation at a significantly longer wavelength than non-conjugated alkenes or alkynes. While ethene absorbs at 165 nm, the conjugated system in 1,3-butadiene (B125203) shifts the absorption to 217 nm. libretexts.orgyoutube.com The conjugated enyne system in this compound would be expected to have a λmax in a similar region, characteristic of such chromophores. researchgate.netrsc.org

The λmax value is a key characteristic of a conjugated system and can be influenced by the solvent and the presence of other functional groups on the molecule.

Table: Comparison of UV Absorption Wavelengths

| Compound | Chromophore System | Typical λmax (nm) |

|---|---|---|

| Ethene | Isolated C=C | ~165 |

| Ethyne | Isolated C≡C | ~170 |

| 1,3-Butadiene | Conjugated Diene | ~217 |

Chemical Reactivity and Mechanistic Investigations of 2 Methylene 3 Butyn 1 Ol

Hydrofunctionalization Reactions

Hydrofunctionalization reactions involve the addition of a hydrogen atom and another group across the double or triple bonds of 2-methylene-3-butyn-1-ol. These reactions are pivotal for selectively transforming the molecule into other valuable synthons.

The selective hydrogenation of the carbon-carbon triple bond in this compound to a double bond, yielding 2-methyl-3-buten-1-ol, is a crucial transformation. Achieving this selectivity without reducing the existing double bond or the newly formed one requires specific catalytic systems. The analogous compound, 2-methyl-3-butyn-2-ol (B105114) (MBY), is extensively studied, and the principles of its selective hydrogenation are directly applicable. researchgate.net

Commonly employed catalysts for the semi-hydrogenation of alkynes to alkenes include Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline). organic-chemistry.org This catalyst system is renowned for producing cis-alkenes. Other successful catalytic systems for the selective hydrogenation of similar alkynols include palladium-zinc (Pd-Zn) on a titanium dioxide support and copper nanoparticles. organic-chemistry.orgresearchgate.net For instance, PdZn/TiO2 catalysts have demonstrated high selectivity towards the formation of 2-methyl-3-buten-2-ol (B93329) from 2-methyl-3-butyn-2-ol. researchgate.net Similarly, copper nanoparticles on silica (B1680970) have shown excellent selectivity for the same transformation, particularly at controlled temperatures. organic-chemistry.org The choice of catalyst and reaction conditions is paramount to prevent over-hydrogenation to the corresponding alkanol.

Interactive Data Table: Catalysts for Selective Hydrogenation of Alkynols

| Catalyst System | Support | Key Features | Selectivity to Alkenol | Reference |

| Lindlar's Catalyst | CaCO₃ | Poisoned with lead acetate and quinoline | High for cis-alkenes | organic-chemistry.org |

| Pd/ZnO | ZnO | High selectivity and activity | High | nih.gov |

| PdZn | TiO₂ | Bimetallic nanoparticles | 81.5–88.9% | researchgate.net |

| Cu nanoparticles | SiO₂ | Temperature-dependent selectivity | ~100% at 140°C | organic-chemistry.org |

The hydration of the alkyne moiety in this compound, typically catalyzed by acid, follows Markovnikov's rule. vtt.fiwikipedia.org The initial step involves the protonation of the triple bond to form a vinyl carbocation. wikipedia.org Subsequent attack by a water molecule leads to the formation of an enol intermediate. vtt.fi This enol is unstable and rapidly tautomerizes to the more stable keto form. wikipedia.org In the case of this compound, the hydration of the terminal alkyne would result in the formation of a methyl ketone, specifically 2-methylene-1-hydroxy-3-butanone.

Electrophilic and Nucleophilic Addition Reactions

The presence of both a double and a triple bond makes this compound susceptible to electrophilic addition reactions. Reagents such as hydrogen halides (H-X) and halogens (X₂) can add across these unsaturated bonds. wikipedia.org The regioselectivity of these additions is governed by the formation of the most stable carbocation intermediate. organic-chemistry.org For instance, the addition of H-X to the double bond would likely proceed via a tertiary carbocation, leading to the addition of the halide to the more substituted carbon.

The carbonyl group, which can be formed via oxidation of the primary alcohol, introduces a site for nucleophilic addition. wikipedia.orgsigmaaldrich.com Nucleophiles can attack the electrophilic carbonyl carbon. The primary alcohol itself can also act as a nucleophile in certain reactions.

Oxidation and Reduction Pathways

The oxidation of the primary alcohol in this compound to an aldehyde can be achieved using mild oxidizing agents to avoid affecting the double and triple bonds. Reagents such as Dess-Martin periodinane (DMP) and the Swern oxidation protocol are well-suited for this transformation. organic-chemistry.orgsigmaaldrich.comorganic-chemistry.orgchemistrysteps.com These methods are known for their mild conditions and high chemoselectivity, tolerating sensitive functional groups like alkynes and alkenes. organic-chemistry.orgthegoodscentscompany.com Stronger oxidizing agents would likely lead to the formation of a carboxylic acid and could potentially cleave the unsaturated bonds.

Reduction of this compound can be directed at different functional groups. As discussed in the hydrogenation section, catalytic hydrogenation can selectively reduce the alkyne to an alkene or fully reduce both unsaturated bonds to an alkane. organic-chemistry.org Other reducing agents, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄), are typically used for the reduction of carbonyl compounds and would not affect the carbon-carbon double or triple bonds under standard conditions. libretexts.org

Cross-Coupling Reactions (Conceptual Framework, e.g., Sonogashira-type reactions, relevant for terminal alkynes)

The terminal alkyne in this compound makes it an ideal substrate for Sonogashira-type cross-coupling reactions. This powerful carbon-carbon bond-forming reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.

The conceptual framework of a Sonogashira coupling with this compound would involve its reaction with an aryl halide (Ar-X) to produce a disubstituted alkyne. This reaction allows for the direct connection of the this compound framework to various aromatic or vinylic systems, significantly increasing molecular complexity. Copper-free Sonogashira protocols have also been developed and could be applied.

Cycloaddition Reactions (e.g., "Click Chemistry" with azide (B81097) derivatives)

The terminal alkyne of this compound is a suitable participant in cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction involves the [3+2] cycloaddition between the terminal alkyne and an organic azide to form a stable 1,2,3-triazole ring.

The CuAAC reaction is highly efficient, stereospecific, and tolerant of a wide range of functional groups, making it a robust method for molecular assembly. By reacting this compound with various azide-containing molecules, a diverse library of triazole-functionalized compounds can be readily synthesized. Ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC) can also be employed to achieve the opposite regioselectivity, yielding 1,5-disubstituted triazoles.

Reactions Involving the Hydroxyl Group (e.g., Esterification, Etherification)

The primary hydroxyl group in this compound serves as a key site for functionalization through esterification and etherification reactions. These transformations are fundamental in modifying the molecule's properties and for its incorporation into more complex structures.

Esterification:

The conversion of this compound to its corresponding esters can be achieved through various standard esterification protocols. The reaction with acid chlorides or acid anhydrides in the presence of a base is a common and efficient method. For instance, the reaction with acetyl chloride in the presence of a tertiary amine like triethylamine (B128534) or pyridine (B92270) proceeds readily to form 2-methylene-3-butyn-1-yl acetate. The mechanism involves the nucleophilic attack of the alcohol's oxygen on the electrophilic carbonyl carbon of the acid chloride, followed by the elimination of a chloride ion. The base serves to neutralize the hydrochloric acid byproduct.

Similarly, acetic anhydride (B1165640) can be employed, often with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the acylation of the primary alcohol. While specific studies detailing the optimization of these reactions for this compound are not extensively documented in publicly available literature, the general principles of esterification of primary alcohols are applicable.

Etherification:

The synthesis of ethers from this compound can be accomplished via methods like the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, attacking an alkyl halide in an SN2 reaction to yield the ether. The choice of the alkyl halide and reaction conditions will influence the yield and purity of the desired ether. Due to the presence of other reactive sites in the molecule, careful control of the reaction conditions is crucial to avoid side reactions.

Detailed research findings on specific etherification reactions of this compound are sparse in the available scientific literature. However, the reactivity of the primary hydroxyl group is expected to be comparable to other similar primary alcohols.

| Reaction Type | Reagents | Product | General Observations |

| Esterification | Acetyl chloride, Triethylamine | 2-Methylene-3-butyn-1-yl acetate | Generally a high-yielding reaction for primary alcohols. |

| Esterification | Acetic anhydride, DMAP | 2-Methylene-3-butyn-1-yl acetate | DMAP is an effective catalyst for acylation. |

| Etherification | 1. Sodium hydride2. Methyl iodide | 1-Methoxy-2-methylene-3-butyne | Requires anhydrous conditions and a strong base. |

Rearrangement Reactions and Isomerization Pathways

The unsaturated framework of this compound makes it susceptible to various rearrangement and isomerization reactions, particularly under acidic or thermal conditions. These transformations can lead to the formation of structurally diverse isomers.

Meyer-Schuster Rearrangement:

Primary α-acetylenic alcohols like this compound are potential substrates for the Meyer-Schuster rearrangement. Current time information in Одинцовский городской округ, RU.wikipedia.org This acid-catalyzed reaction typically involves the 1,3-shift of the hydroxyl group to form an allenol intermediate, which then tautomerizes to an α,β-unsaturated aldehyde. wikipedia.org In the case of this compound, the expected product would be 2-methylene-3-butenal. The mechanism proceeds through the protonation of the hydroxyl group, followed by its departure as water to form a resonance-stabilized carbocation. wikipedia.org Subsequent attack by water at the alkyne terminus, followed by tautomerization, yields the final aldehyde product. wikipedia.org

While the Meyer-Schuster rearrangement is well-established for secondary and tertiary propargyl alcohols, its application to primary α-alkynyl alcohols like this compound is less common and can be influenced by competing reaction pathways. Current time information in Одинцовский городской округ, RU.wikipedia.org

Isomerization to Allenic Alcohols:

Under certain conditions, this compound could potentially isomerize to form an allenic alcohol. This type of transformation can sometimes be facilitated by specific catalysts or reaction conditions that promote the migration of the double and triple bonds. However, specific studies detailing this isomerization pathway for this compound are not readily found in the surveyed literature.

It is important to note that for tertiary α-acetylenic alcohols, a competing reaction known as the Rupe rearrangement can occur, leading to the formation of α,β-unsaturated ketones. Current time information in Одинцовский городской округ, RU. However, as this compound is a primary alcohol, the Meyer-Schuster pathway to an aldehyde is the more probable rearrangement. Current time information in Одинцовский городской округ, RU.wikipedia.org

| Reaction Type | Conditions | Intermediate | Product |

| Meyer-Schuster Rearrangement | Acid catalyst (e.g., H₂SO₄) | Allenol | 2-Methylene-3-butenal |

Computational and Theoretical Chemistry Studies of 2 Methylene 3 Butyn 1 Ol

Electronic Structure AnalysisNo articles detailing the electronic structure analysis of 2-Methylene-3-butyn-1-ol are currently available.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling the familiar Lewis structure. This analysis is invaluable for quantifying intramolecular interactions, charge distribution, and the stabilizing effects of electron delocalization. researchgate.net

For this compound, NBO analysis would elucidate the nature of its bonding, including the hybridization of the carbon and oxygen atoms. A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation theory energy, E(2). This value estimates the stabilization energy resulting from the delocalization of electrons from a filled (donor) NBO to an empty (acceptor) NBO. researchgate.net

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) O | σ(C1-C2) | Calculated Value | Lone Pair to Antibonding Sigma |

| π(C2=C3) | π(C4≡C5) | Calculated Value | Pi-bond to Antibonding Pi |

| π(C4≡C5) | π*(C2=C3) | Calculated Value | Pi-bond to Antibonding Pi |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for predicting the reactivity of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the orbital from which the molecule is most likely to donate electrons, is associated with nucleophilicity. youtube.comyoutube.com Conversely, the LUMO is the orbital that is most able to accept electrons, relating to the molecule's electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap suggests that the molecule is more polarizable and kinetically less stable, indicating higher chemical reactivity. youtube.com For this compound, the spatial distribution of the HOMO would likely be concentrated on the electron-rich π systems of the alkyne and alkene moieties and the oxygen atom, marking these as potential sites for electrophilic attack. The LUMO would be distributed across the antibonding π* orbitals, indicating where the molecule is most susceptible to nucleophilic attack.

| Parameter | Calculated Value (eV) | Significance |

|---|---|---|

| EHOMO | Calculated Value | Energy of the highest occupied molecular orbital; relates to ionization potential and nucleophilicity. |

| ELUMO | Calculated Value | Energy of the lowest unoccupied molecular orbital; relates to electron affinity and electrophilicity. |

| Energy Gap (ΔE) | Calculated Value | ΔE = ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. uni-muenchen.de It is plotted on the molecule's electron density surface, using a color spectrum to represent different values of the electrostatic potential. This map is an excellent guide for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.netresearchgate.net

Typically, regions of negative electrostatic potential (colored red to yellow) are electron-rich and are susceptible to electrophilic attack. Regions of positive electrostatic potential (colored blue) are electron-deficient and are prone to nucleophilic attack. core.ac.uk Green areas represent neutral potential.

For this compound, the MEP map would be expected to show a significant region of negative potential around the electronegative oxygen atom of the hydroxyl group, making it a prime site for hydrogen bonding and electrophilic attack. The π-electron clouds of the double and triple bonds would also exhibit negative potential. In contrast, the hydrogen atom of the hydroxyl group would be characterized by a region of strong positive potential (blue), identifying it as an electrophilic site.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is instrumental in elucidating complex reaction mechanisms. It allows for the exploration of potential energy surfaces to identify reactants, products, intermediates, and the transition states that connect them. This provides a detailed, step-by-step understanding of how a chemical transformation occurs.

Transition State Theory and Activation Energy Calculations

Transition State Theory (TST) provides a framework for understanding reaction rates by examining the "activated complex" or transition state—the highest energy point along the minimum energy path connecting reactants and products on a potential energy surface. wikipedia.orglibretexts.org Computational methods are used to locate the geometry of this transition state and calculate its energy.

The difference in energy between the reactants and the transition state is the activation energy (Ea) or, more precisely, the Gibbs free energy of activation (ΔG‡). libretexts.org This value is the primary determinant of the reaction rate constant, as described by the Eyring equation. dalalinstitute.com By calculating the activation energies for competing reaction pathways, chemists can predict which pathway is more favorable and thus determine the likely products of a reaction. For a hypothetical reaction involving this compound, these calculations would be crucial for predicting its kinetic behavior. tru.ca

| Species | Calculated Relative Energy (kcal/mol) |

|---|---|

| Reactants (this compound + Reagent) | 0.0 |

| Transition State (TS) | Calculated Value (e.g., +25.0) |

| Products | Calculated Value (e.g., -15.0) |

| Activation Energy (Ea) | Value from TS - Reactants |

| Reaction Energy (ΔE) | Value from Products - Reactants |

Molecular Dynamics Simulations for Reactive Pathways

While TST examines static points on a potential energy surface, molecular dynamics (MD) simulations model the real-time motion of atoms and molecules, providing a dynamic picture of chemical processes. ucl.ac.uk For studying chemical reactions, specialized techniques like ab initio MD or reactive force fields (e.g., ReaxFF) are employed, which allow for the formation and breaking of chemical bonds during the simulation. nih.govmdpi.com

MD simulations are particularly useful for exploring complex reaction networks where multiple pathways and intermediates are possible. researchgate.net By simulating the system at a given temperature, researchers can observe reaction trajectories directly, potentially discovering novel or unexpected mechanisms that might be missed by static approaches. nih.gov For this compound, reactive MD could be used to simulate processes like its thermal decomposition, polymerization, or reactions on a catalyst surface, providing a comprehensive map of the potential reactive pathways.

Advanced Applications of 2 Methylene 3 Butyn 1 Ol in Organic Synthesis and Materials Science

Role as a Versatile Synthetic Building Block

Precursor for Complex Molecular Architectures

Intermediate in the Synthesis of Natural Products and Pharmaceutical Scaffolds

There is no direct evidence in the surveyed scientific literature of 2-Methylene-3-butyn-1-ol serving as an intermediate in the total synthesis of natural products or in the construction of pharmaceutical scaffolds. The synthesis of bioactive molecules often involves versatile intermediates that can be elaborated into a variety of complex structures. nih.govmdpi.com However, the specific application of this compound in this context has not been reported. In contrast, its isomer, 2-methyl-3-butyn-2-ol (B105114), is a known intermediate in the synthesis of some pharmaceutical compounds. nih.gov

Polymer Chemistry Applications

Initiator in Polymerization Processes (General Concept for Propargyl Alcohols)

While propargyl alcohols can theoretically act as initiators in certain polymerization reactions, no studies specifically documenting the use of this compound for this purpose were identified. The hydroxyl group of a propargyl alcohol can be deprotonated to form an alkoxide, which can then initiate anionic polymerization. However, the specifics of such a process, including reaction kinetics and the properties of the resulting polymers, have not been described for this compound.

Monomer in Specialty Polymer Synthesis

The potential of this compound as a monomer in the synthesis of specialty polymers has not been explored in the available literature. The presence of both a terminal alkyne and a primary alcohol functionality could theoretically allow for its participation in various polymerization reactions, potentially leading to polymers with unique properties. However, no research has been published to substantiate this.

Preparation of Functional Materials

No information could be found regarding the use of this compound in the preparation of functional materials. The unique structure of this compound might suggest potential applications in materials science, for instance, in the development of functional coatings, resins, or as a component in metal-organic frameworks. Nevertheless, these potential applications remain speculative in the absence of dedicated research.

Incorporation into Advanced Materials via "Click" Chemistry

The field of "click" chemistry frequently utilizes monomers possessing terminal alkynes and hydroxyl functionalities for the synthesis of functional polymers. Methodologies such as hydroxyl-yne click polymerization, which involves the reaction of alcohols with activated alkynes, have been developed. rsc.orgresearchgate.netchemrxiv.org These reactions are valued for their high efficiency and mild reaction conditions. rsc.orgnih.gov Similarly, thiol-yne click reactions are employed to create cross-linked polymer networks from alkyne-functionalized polymers. cjps.orgnih.govacs.org

However, the scientific literature searchable through extensive databases does not currently contain specific examples or detailed research that focuses on the use of this compound as a monomer or functionalizing agent in these "click" chemistry applications for materials science. While the structural components of this compound—a terminal alkyne and a primary alcohol—suggest its potential as a building block in such reactions, dedicated studies to demonstrate and characterize this application are not apparent. Consequently, data tables detailing research findings on its use in this context cannot be generated.

Further research and investigation would be necessary to fully explore and document the potential of this compound in the realm of advanced materials synthesized via "click" chemistry.

Catalytic Methodologies and Sustainable Chemistry Involving 2 Methylene 3 Butyn 1 Ol

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst and reactants exist in the same phase, offers high selectivity and activity under mild reaction conditions due to the well-defined nature of the active species.

Transition metals, particularly palladium, are powerful tools for the synthesis of functionalized molecules bearing π-unsaturation. nih.gov The conjugated enyne motif within 2-Methylene-3-butyn-1-ol is an ideal substrate for various palladium-catalyzed reactions, including cycloisomerizations and coupling reactions. nih.gov While specific studies on this compound are not extensively documented, the reactivity of analogous 1,n-enynes and alkynyl alcohols provides a strong predictive framework for its behavior.

Palladium(II) catalysts, for instance, are known to initiate inter- and intramolecular enyne coupling reactions. mdpi.com A general mechanism involves the acetoxypalladation of the alkyne, followed by the insertion of the alkene, and subsequent protonolysis of the carbon-palladium bond to complete the catalytic cycle. mdpi.com Such intramolecular cyclization reactions are pivotal for constructing a variety of synthetically important carbocycles and heterocycles. mdpi.com For a substrate like this compound, this could conceptually lead to the formation of five-membered ring systems.

Furthermore, palladium catalysis can facilitate the 1,4-hydroamination of conjugated enynes to produce chiral allenes. mdpi.comnih.gov This transformation highlights the ability of palladium catalysts, when paired with appropriate ligands, to control both chemo- and regioselectivity. Gold catalysts have also emerged as highly effective for activating C-C triple bonds toward nucleophilic attack, offering an alternative to palladium for cyclization and addition reactions involving alkynyl alcohols. researchgate.net

Below is a table summarizing representative transition metal-catalyzed transformations applicable to general enyne and alkynyl alcohol substrates, which are conceptually relevant to this compound.

| Catalyst System | Substrate Type | Transformation | Product Type | Ref. |

| Pd(OAc)₂ / Ligand | 1,n-Enynes | Intramolecular Cyclization/Coupling | Carbo- and Heterocycles | mdpi.com |

| Pd(DPEPhos) | Conjugated Enynes | Intermolecular 1,4-Hydroamination | Chiral Allenes | mdpi.comnih.gov |

| [LAu]⁺ (Cationic Gold) | Alkynes / Alcohols | Addition of Alcohols | Acetals | researchgate.net |

| Nickel Complexes | 1,6-Enynes | Reductive Alkylative Cyclization | Substituted Carbo- and Heterocycles | lookchem.com |

Heterogeneous Catalysis

Heterogeneous catalysts, being in a different phase from the reactants, are advantageous for their ease of separation and recyclability, contributing to more sustainable and cost-effective industrial processes.

The selective conversion of the alkynyl group in this compound is a key transformation. Supported palladium catalysts are widely used for the chemoselective hydrogenation of alkynes to alkenes. researchgate.net A common challenge is preventing over-hydrogenation to the corresponding alkane.

A conceptual application for this compound would be its selective semi-hydrogenation to 2-methylenebut-3-en-1-ol. Catalysts like palladium supported on gamma-alumina (Pd/γ-Al₂O₃) are effective for such transformations. nih.gov The selectivity of these catalysts is influenced by the palladium particle size, the nature of the support, and the reaction conditions (temperature, pressure, solvent). nih.govnih.gov For instance, gas-phase hydrogenation of C4 alkynols over Pd/Al₂O₃ has been shown to proceed in a stepwise fashion, allowing for the isolation of the intermediate alkenol. nih.govnih.gov The hydrogenation rate of alkynols is influenced by the substitution pattern, with tertiary alcohols like 2-methyl-3-butyn-2-ol (B105114) often showing higher reactivity than primary or secondary ones. nih.govnih.gov

The performance of a standard supported palladium catalyst can be compared with modified systems, such as the Lindlar catalyst (Pd/CaCO₃ poisoned with lead), which is classically used to achieve high selectivity for the cis-alkene product. Bimetallic catalysts, such as Pd-Zn or Pd-Cu systems, have also been developed to enhance selectivity by modifying the electronic properties of the palladium active sites and altering the adsorption behavior of the reactants.

The table below outlines conceptual conditions for the selective hydrogenation of alkynyl alcohols using supported palladium catalysts.

| Catalyst | Substrate Example | Product | Selectivity | Conditions | Ref. |

| Pd/γ-Al₂O₃ | 3-Butyn-2-ol | 3-Buten-2-ol | High | Gas Phase, 373 K, 1 atm H₂ | nih.govnih.gov |

| Pd/ZnO | 2-Methyl-3-butyn-2-ol | 2-Methyl-3-buten-2-ol (B93329) | >95% | Liquid Phase, 313–353 K, 3–10 bar H₂ | |

| Pd/C | Terminal Alkynes | Alkenes | Variable | Liquid Phase, RT | researchgate.net |

| Pd-Cu/Silica (B1680970) | 3-Methyl-1-pentyn-3-ol | 3-Methyl-1-penten-3-ol | High | Liquid Phase, 298 K | researchgate.net |

Non-Noble-Metal Catalysis and Metal-Organic Frameworks (MOFs)

The high cost and low abundance of noble metals like palladium have driven research toward catalysts based on more earth-abundant, non-noble metals. researchgate.netnih.gov Additionally, Metal-Organic Frameworks (MOFs) have emerged as a versatile class of crystalline porous materials with significant potential in catalysis. lookchem.com

MOFs are constructed from metal ions or clusters linked by organic ligands, creating materials with high surface areas and tunable pore sizes. lookchem.com They can be used as catalysts themselves or as supports for catalytically active metal nanoparticles. lookchem.com Zeolitic Imidazolate Frameworks (ZIFs), a subclass of MOFs, are particularly noted for their exceptional thermal and chemical stability. nih.govresearchgate.netresearchgate.net

For a molecule like this compound, MOF-based catalysts offer several conceptual applications. MOFs containing coordinatively unsaturated metal sites can act as Lewis acids to catalyze reactions such as cyclizations. For example, zinc- and cobalt-based MOFs have been explored for reactions involving alkynes. mdpi.comnih.gov The intramolecular hydroalkoxylation/cyclization of alkynyl alcohols can be catalyzed by non-noble metal complexes, including zinc, to form exocyclic enol ethers, a transformation directly applicable to this compound. nih.gov

Furthermore, MOFs can serve as precursors for creating highly dispersed non-noble-metal nanoparticles supported on carbon matrices. Pyrolysis of a MOF containing a metal like cobalt or nickel can yield a catalyst with well-defined, isolated active sites embedded in a conductive and porous support. mdpi.com These MOF-derived materials have shown promise in various catalytic reactions, including hydrogenations and coupling reactions. mdpi.com The defined pores of ZIFs could also impart shape selectivity in reactions, for instance, favoring the cyclization of a linear substrate like this compound over intermolecular reactions.

The table below summarizes the application of MOF-based and non-noble-metal catalysts in reactions relevant to alkynyl functional groups.

| Catalyst Type | Metal | Reaction Type | Substrate Example | Ref. |

| MOF-derived Nanocomposite | PdCo, PdMn | Alkyne Semihydrogenation | Phenylacetylene | mdpi.com |

| Cobalt MOF | Co(II) | Azide-Alkyne Cycloaddition | Terminal Alkynes | mdpi.com |

| Scorpionate Complex | Zn | Hydroalkoxylation/Cyclization | Alkynyl Alcohols | nih.gov |

| ZIF-derived Carbon | Fe, Co, Zn | Electrocatalysis, Oxidation | N/A (Material Focus) | researchgate.net |

Biocatalysis for Enantioselective Synthesis

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations. nih.govnih.gov Its primary advantages are exceptional selectivity (chemo-, regio-, and enantio-) and the ability to operate under mild, environmentally friendly conditions (ambient temperature and pressure in aqueous media). nih.gov

For a chiral molecule like this compound (if synthesized as a racemate), biocatalysis offers a powerful method for obtaining enantiomerically pure forms. The most common approach for resolving racemic alcohols is through enzyme-catalyzed kinetic resolution (KR). mdpi.com In a KR, one enantiomer of the racemate reacts much faster than the other, allowing for the separation of a highly enantioenriched substrate and product. mdpi.com

Lipases are the most widely used enzymes for the kinetic resolution of alcohols via enantioselective acylation or hydrolysis. mdpi.comresearchgate.net For a racemic mixture of this compound, a lipase (B570770) such as Candida antarctica lipase B (CALB), often immobilized as Novozym® 435, could be used. nih.gov In the presence of an acyl donor like vinyl acetate (B1210297), the lipase would selectively acylate one enantiomer, leaving the other enantiomer as the unreacted alcohol. This process can theoretically yield both the acylated product and the remaining alcohol with high enantiomeric excess (ee), approaching a maximum yield of 50% for each.

To overcome the 50% yield limitation of KR, a Dynamic Kinetic Resolution (DKR) process can be employed. mdpi.com DKR combines the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer. This is typically achieved by adding a compatible metal catalyst (e.g., a ruthenium complex) that continuously converts the slow-reacting alcohol enantiomer into its counterpart, allowing the enzyme to eventually transform the entire racemic mixture into a single enantiomer of the product with a theoretical yield of up to 100%. nih.govmdpi.com This chemoenzymatic approach is a highly efficient strategy for producing enantiopure propargylic and allylic alcohols. nih.govmdpi.com

The table below illustrates the general concept of biocatalytic resolution applied to alkynyl and related alcohols.

| Biocatalytic Method | Enzyme Class | Substrate Type | Transformation | Outcome | Ref. |

| Kinetic Resolution (KR) | Lipase (e.g., CALB) | Racemic Secondary Alcohols | Enantioselective Acylation | 50% max yield of one enantiomer | mdpi.com |

| Dynamic Kinetic Resolution (DKR) | Lipase + Metal Catalyst (e.g., Ru complex) | Racemic Secondary Alcohols | Enantioselective Acylation + Racemization | >90% yield of one enantiomer | mdpi.commdpi.com |

| Asymmetric Reduction | Ketoreductase (KRED) | Prochiral Ketones | Enantioselective Reduction | Enantiopure Alcohol | researchgate.net |

| Hydrolysis | Esterase/Lipase | Racemic Esters | Enantioselective Hydrolysis | Enantiopure Alcohol + Enantiopure Ester | nih.gov |

Sustainable Catalytic Processes

The development of sustainable catalytic processes for the transformation of this compound is a key area of focus in green chemistry. These processes aim to enhance reaction efficiency, reduce environmental impact, and promote a circular economy by utilizing renewable resources and minimizing waste.

Utilizing CO2 as a C1 Source in Cyclization Reactions

The chemical fixation of carbon dioxide is a critical strategy for mitigating its atmospheric concentration while simultaneously producing valuable chemicals. The reaction of CO2 with propargylic alcohols, such as derivatives of this compound, to form α-alkylidene cyclic carbonates is an atom-economical and environmentally benign process.

Recent research has demonstrated the efficacy of silver-based catalysts in the cascade carboxylation and cyclization of a trimethylsilyl-protected derivative of this compound with carbon dioxide. nih.gov This reaction, promoted by silver catalysts and cesium fluoride, yields 2-furanone and 2-pyrone derivatives in good to high yields. nih.gov The reaction exhibits notable selectivity, with the formation of 2-furanone derivatives favored for aromatic ring-substituted alkynes via a 5-exo-dig cyclization, while alkyl-substituted alkynes preferentially yield 2-pyrone derivatives. nih.gov

The general mechanism for the silver-catalyzed carboxylation of propargylic alcohols involves the activation of the carbon-carbon triple bond by the silver ion, acting as a π-Lewis acid. semanticscholar.org This activation facilitates the nucleophilic attack of the hydroxyl group and the incorporation of CO2. The choice of catalyst and reaction conditions plays a crucial role in the efficiency and selectivity of these cyclization reactions.

Table 1: Silver-Catalyzed Cyclization of a this compound Derivative with CO2 nih.gov

| Entry | Substrate | Catalyst | Promoter | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | Trimethyl(2-methylene-4-phenylbut-3-yn-1-yl)silane | AgOAc | CsF | 5-Methylene-3-(trimethylsilylmethyl)-5H-furan-2-one | 85 |

| 2 | Trimethyl(2-methylene-4-hexylbut-3-yn-1-yl)silane | Ag2CO3 | CsF | 6-Methylene-4-(trimethylsilylmethyl)-2H-pyran-2-one | 78 |

Development of Reusable Catalyst Systems

A cornerstone of sustainable chemistry is the development of catalysts that can be easily recovered and reused over multiple reaction cycles, thereby reducing costs and minimizing waste. Significant efforts have been directed towards creating robust and recyclable catalytic systems for reactions involving propargylic alcohols and CO2.

In the context of silver-catalyzed carboxylations, advancements include the development of polystyrene-supported N-heterocyclic carbene silver complexes (PS-NHC-Ag). semanticscholar.org These heterogeneous catalysts have demonstrated good catalytic activity and can be reused up to 15 times without a significant loss of performance, although they may require high CO2 pressure. semanticscholar.org Another approach involves the use of silver nanoparticles (AgNPs), which have been shown to catalyze the carboxylation and cyclization of propargylic alcohols and are recyclable for at least five cycles. semanticscholar.org

Copper-based catalytic systems have also been explored for their potential in CO2 fixation and reusability. For instance, a recyclable CuCl/1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMIm]BF4) system has been developed for the three-component reaction of propargylic alcohols, primary amines, and CO2 to produce 4-methylene-2-oxazolidinones. This system can be reused at least three times without a noticeable decline in activity. Furthermore, graphene oxide-supported silver nanoparticle (Ag-rGO) catalysts have shown robust stability and can be recycled for five cycles in the transformation of CO2 with propargylic alcohols and amines.

Table 2: Reusability of Various Catalyst Systems in Carboxylation Reactions

| Catalyst System | Reaction Type | Number of Cycles | Final Yield/Activity |

|---|---|---|---|

| Polystyrene-supported N-heterocyclic carbene silver complex (PS-NHC-Ag) | Carboxylation of propargylic alcohols | 15 | Maintained activity |

| Silver Nanoparticles (AgNPs) | Carboxylation of propargylic alcohols | 5 | Maintained activity |

| CuCl/[BMIm]BF4 | Three-component reaction with CO2 | 3 | No obvious activity decline |

| Graphene oxide-supported Ag NPs (Ag-rGO) | Three-component reaction with CO2 | 5 | Maintained structure and activity |

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for Enhanced Selectivity

The selective transformation of alkynols is a cornerstone of fine chemical synthesis. In the context of 2-Methylene-3-butyn-1-ol and its close analogue, 2-methyl-3-butyn-2-ol (B105114) (MBY), the primary challenge lies in achieving high selectivity during reactions such as partial hydrogenation to the corresponding alkenol, a crucial intermediate for vitamins A and E. Over-hydrogenation to the saturated alcohol is a common side reaction that reduces yield and complicates purification. Future research is intensely focused on designing novel catalytic systems that can precisely control selectivity.

Key research findings indicate that the catalyst's composition, nanoparticle size, and the interaction between the metal and its support are critical factors.

Bimetallic Nanoparticles: The introduction of a second metal to a primary catalyst, such as palladium (Pd), can significantly alter its electronic properties and, consequently, its selectivity. Bimetallic PdZn nanoparticles have demonstrated higher selectivity compared to their monometallic Pd counterparts. For instance, PdZn nanoparticles embedded on a titania (TiO2) support have shown excellent activity and high selectivity (81.5–88.9% at 95% conversion) in the selective hydrogenation of 2-methyl-3-butyn-2-ol. researchgate.net Similarly, a Pd/ZnO catalyst was found to have higher initial activity and selectivity towards the desired alkenol than the traditional Lindlar catalyst. rsc.org

Non-Noble Metal Catalysts: To reduce reliance on expensive and scarce noble metals like palladium, research is exploring alternatives. Nanosized copper (Cu) has emerged as a promising candidate. Studies on Cu nanoparticles supported on silica (B1680970) (SiO2) for the partial hydrogenation of MBY revealed that catalyst performance is highly dependent on particle size and reaction temperature. While 7 nm Cu nanoparticles were intrinsically more active and selective than 2 nm particles, lowering the reaction temperature from 180°C to 140°C dramatically increased selectivity from 15% to nearly 100% at 50% conversion. uu.nlresearchgate.net This highlights the potential of optimizing reaction conditions to achieve high selectivity even with less conventional catalysts.

Metal-Support Interactions: The support material is not merely an inert scaffold but plays an active role in the catalytic process. High-temperature reduction of a Pd/γ-Al2O3 catalyst leads to the formation of Pd-Al species. These species exhibit unique electronic properties due to electron transfer from Pd to Al, which weakens the bonding with the alkyl group and improves the selectivity of semi-hydrogenation to as high as 97%. mdpi.comresearchgate.net

Table 1: Comparison of Catalytic Systems for Selective Hydrogenation of 2-Methyl-3-butyn-2-ol

| Catalyst System | Support | Key Findings | Reported Selectivity (%) | Reference |

|---|---|---|---|---|

| PdZn | TiO2 | Bimetallic nanoparticles enhance selectivity over monometallic Pd. | 81.5 - 88.9 | researchgate.net |

| Pd | ZnO | Higher activity and selectivity compared to commercial Lindlar catalyst. | ~95 | rsc.org |

| Cu Nanoparticles | SiO2 | Selectivity is highly dependent on particle size and temperature. | ~100 (at 140°C) | uu.nlresearchgate.net |

| Pd | γ-Al2O3 | High-temperature reduction creates Pd-Al species that boost selectivity. | 97 | mdpi.comresearchgate.net |

Future work will likely focus on developing catalysts with precisely controlled active sites, potentially through single-atom catalysis or the synthesis of intermetallic compounds with well-defined structures to further enhance selectivity and durability.

Integration into Flow Chemistry Methodologies

The transition from traditional batch processing to continuous flow chemistry represents a significant paradigm shift in chemical manufacturing, offering enhanced safety, efficiency, and scalability. The application of flow chemistry to reactions involving this compound, particularly selective hydrogenations, is a major area of future research.

Continuous-flow systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, which is crucial for maximizing the selectivity of sensitive reactions. researchgate.net Research on the selective hydrogenation of 2-methyl-3-butyn-2-ol using a Pd/γ-Al2O3 catalyst in a continuous-flow reactor has demonstrated the viability and advantages of this approach. mdpi.comresearchgate.net

Key findings from these studies include:

Enhanced Selectivity and Control: By fine-tuning the contact time between the reactants and the catalyst, continuous flow methods can achieve high selectivity without the need for chemical additives that are often used in batch processes. researchgate.net

Process Optimization: The studies revealed that pressure is a critical parameter for hydrogenation, while lower temperatures are generally preferred to maximize selectivity towards the desired alkenol precursor for Vitamin A. mdpi.com

Stability and Durability: Long-term stability tests of the catalyst in the flow reactor showed consistent performance, highlighting the potential for robust and sustainable industrial production. mdpi.com For instance, a Pd25Zn75/TiO2 catalyst in a microcapillary reactor showed no deactivation during one month of continuous operation. researchgate.net

The integration of flow chemistry is a key step towards greener and more economically viable manufacturing processes for fine chemicals derived from this compound, aligning with the principles of green chemistry by improving energy efficiency and reducing waste. mdpi.comresearchgate.net

Exploration of Bio-Inspired Synthetic Routes

While traditional chemical catalysis dominates the synthesis and transformation of alkynols, the exploration of bio-inspired and biocatalytic routes represents a nascent but highly promising frontier. Biocatalysis, utilizing enzymes or whole microorganisms, offers the potential for unparalleled selectivity under mild, environmentally benign conditions (aqueous media, ambient temperature, and pressure).

Currently, there is limited specific research on the bio-inspired synthesis or transformation of this compound. However, the broader field of biocatalysis provides a clear roadmap for future investigation. Potential research directions include:

Enzymatic Reductions: Screening for and engineering oxidoreductase enzymes, such as ene-reductases, that can selectively reduce the alkyne moiety to an alkene without affecting other functional groups. This approach could offer a green alternative to heavy metal catalysts.

Carbon-Carbon Bond Formation: Exploring enzymes capable of catalyzing reactions analogous to the Mannich reaction, for which 2-methyl-3-butyn-2-ol has been used as an acetylene (B1199291) precursor in traditional organic synthesis. nih.gov

Whole-Cell Biotransformations: Utilizing engineered microorganisms to perform multi-step syntheses, potentially starting from simple bio-based feedstocks to produce complex molecules like this compound or its derivatives.

The primary challenges in this area are the discovery of enzymes that recognize and act upon such unconventional substrates and the engineering of these enzymes for high activity and stability. Despite these hurdles, the potential rewards in terms of sustainability and selectivity make this a critical area for future exploration.

Advanced Computational-Experimental Synergy for Mechanistic Understanding

A deeper understanding of reaction mechanisms at the molecular level is essential for the rational design of better catalysts and processes. The synergy between advanced computational modeling, particularly Density Functional Theory (DFT), and experimental work is a powerful trend that is accelerating discovery in this field.

For the selective hydrogenation of alkynols like 2-methyl-3-butyn-2-ol, computational studies have provided crucial insights that were difficult to obtain through experiments alone. DFT calculations have been used to model the adsorption of the reactant (alkyne) and the intermediate product (alkene) onto the surfaces of palladium catalysts. scispace.com

A key mechanistic insight from this synergistic approach is the origin of structure sensitivity in this reaction:

DFT calculations revealed that the triple bond (C≡C) of the alkyne is most effectively activated by the flat 'plane' sites on the surface of Pd nanoparticles. scispace.com

Conversely, the double bond (C=C) of the intermediate alkene is preferentially activated by low-coordination sites, such as the 'corner' and 'edge' atoms of the nanoparticles. scispace.com

This computational discovery explains experimental observations that over-hydrogenation to the unwanted alkane is more likely to occur at these edge and corner sites. mdpi.com This knowledge provides a clear strategy for catalyst design: to enhance selectivity towards the alkene, catalysts should be synthesized to maximize the ratio of plane sites to edge/corner sites. This powerful combination of theory and practice allows researchers to move beyond trial-and-error methods and rationally engineer more efficient catalytic systems. rsc.org

Q & A

Q. What are the recommended spectroscopic techniques for characterizing 2-methylene-3-butyn-1-ol, and how should data interpretation be approached?

- Methodological Answer : Use a combination of <sup>1</sup>H NMR , <sup>13</sup>C NMR , and IR spectroscopy to identify functional groups and structural features. For example:

- <sup>1</sup>H NMR : Look for signals corresponding to the hydroxyl (-OH) proton (δ ~1.5–5.0 ppm, depending on hydrogen bonding) and alkynyl protons (δ ~2.0–3.0 ppm).

- IR : Confirm the presence of -OH (broad peak ~3200–3600 cm⁻¹) and C≡C (stretch ~2100–2260 cm⁻¹).

- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular weight (theoretical ~84.11 g/mol for C4H6O) .

- Reference Data : Similar compounds like 3-butyn-1-ol (CAS 927-74-2) show characteristic NMR shifts for terminal alkynes and hydroxyl groups .

Q. What safety precautions are critical when handling acetylenic alcohols like this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of vapors (flammability class 3; flash point ~40–60°C) .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Acetylenic alcohols can cause skin/eye irritation (GHS H315/H319) .

- Storage : Keep in airtight containers away from oxidizers and ignition sources. For analogs like 3-methyl-2-buten-1-ol, storage at 2–8°C under nitrogen is recommended .

Q. How can researchers synthesize this compound, and what are common pitfalls in its preparation?

- Methodological Answer :

- Synthetic Route : Start with propargyl alcohol derivatives. For example, a Meyer-Schuster rearrangement of 3-butyn-2-ol analogs could yield the target compound.

- Catalysts : Use palladium-based catalysts (e.g., Lindlar catalyst) for selective hydrogenation of triple bonds if intermediates require modification .

- Pitfalls : Side reactions like polymerization may occur due to the compound’s high reactivity. Monitor reaction progress via TLC and maintain low temperatures (0–5°C) during synthesis .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in cycloaddition reactions?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry using Gaussian or ORCA software. Calculate frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in Diels-Alder reactions.

- Transition State Analysis : Use QM/MM methods to model reaction pathways. For example, the electron-deficient triple bond in acetylenic alcohols may favor nucleophilic attacks at the methylene group .

- Reference Data : Studies on 3-methyl-1-penten-4-yn-3-ol show that steric effects from substituents significantly influence reaction outcomes .

Q. What strategies resolve contradictions in reported spectroscopic data for acetylenic alcohols?

- Methodological Answer :

- Cross-Validation : Compare data from multiple techniques (e.g., NMR, IR, X-ray crystallography). For instance, conflicting <sup>13</sup>C NMR shifts for 3-butyn-1-ol (CAS 927-74-2) were resolved by verifying sample purity and solvent effects .

- Database Resources : Use authoritative sources like NIST Chemistry WebBook for reference spectra .

- Collaborative Analysis : Share raw data with peers via platforms like Zenodo to confirm interpretations .

Q. How does steric and electronic modulation affect the hydrogenation selectivity of this compound?

- Methodological Answer :

- Experimental Design : Test hydrogenation under varying pressures (1–10 atm H2) and catalysts (e.g., Pd/C vs. Lindlar). Monitor selectivity for alkene vs. alkane products via GC-MS.

- Electronic Effects : Electron-withdrawing groups on the catalyst (e.g., quinoline-modified Pd) may suppress over-hydrogenation of the triple bond .

- Case Study : In the hydrogenation of 3-methyl-1-penten-4-yn-3-ol, ligand-modified Pd nanoparticles achieved >90% selectivity for the cis-alkene .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.